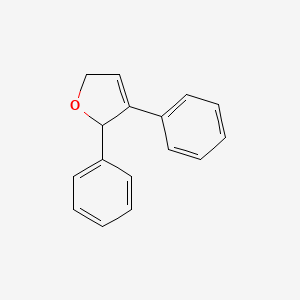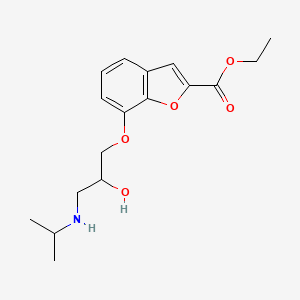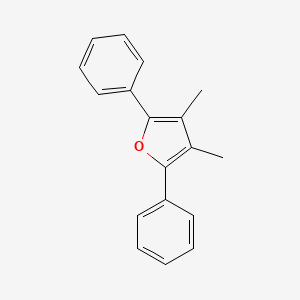![molecular formula C13H18N4O3 B12905862 Ethanol, 2,2'-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]imino]bis- CAS No. 61450-78-0](/img/structure/B12905862.png)
Ethanol, 2,2'-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]imino]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)azanediyl)diethanol is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a methoxyphenyl group, and two ethanol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)azanediyl)diethanol typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized to form the triazole ring. The final step involves the reaction of the triazole derivative with diethanolamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-((5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)azanediyl)diethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Applications De Recherche Scientifique
2,2’-((5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)azanediyl)diethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2’-((5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)azanediyl)diethanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity, while the ethanol groups can influence its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
Uniqueness
2,2’-((5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)azanediyl)diethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and methoxyphenyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
61450-78-0 |
|---|---|
Formule moléculaire |
C13H18N4O3 |
Poids moléculaire |
278.31 g/mol |
Nom IUPAC |
2-[2-hydroxyethyl-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]amino]ethanol |
InChI |
InChI=1S/C13H18N4O3/c1-20-11-4-2-10(3-5-11)12-14-13(16-15-12)17(6-8-18)7-9-19/h2-5,18-19H,6-9H2,1H3,(H,14,15,16) |
Clé InChI |
KBIMEIUJCLWMLY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC(=NN2)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


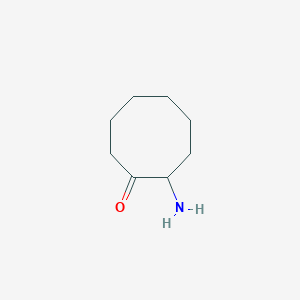
![4-Chloro-5-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12905785.png)
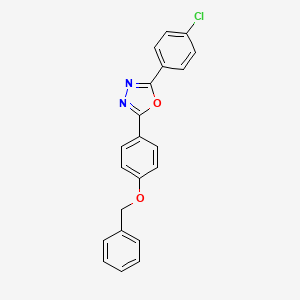
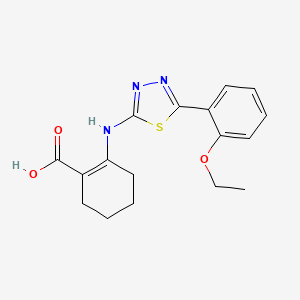


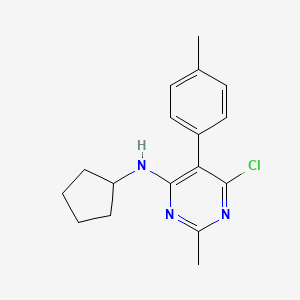
![11-Methyl-5,11-dihydrofuro[2,3-c]acridin-6(4H)-one](/img/structure/B12905814.png)
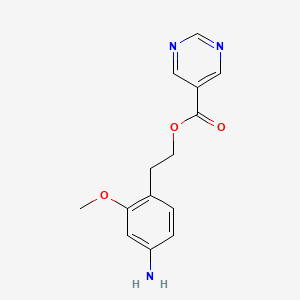
![Furan, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12905835.png)

